1,4-Bis(4-vinylpyridyl)benzene
Overview
Description
1,4-Bis(4-vinylpyridyl)benzene is a chemical compound that belongs to the family of pyridine-based ligands. It is characterized by the presence of two vinylpyridyl groups attached to a benzene ring.
Mechanism of Action
Target of Action
It’s known that this compound is used in the formation of a box-like macrocycle, which shows unique aggregation-induced emission properties .
Mode of Action
It’s known that reactions at the benzylic position are very important for synthesis problems .
Biochemical Pathways
It’s known that this compound is involved in the formation of a box-like macrocycle, which shows unique aggregation-induced emission properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-vinylpyridyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-vinylpyridine with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-vinylpyridyl)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The pyridyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
1,4-Bis(4-vinylpyridyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It is being explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanocomposites
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-pyridyl)benzene: Similar structure but lacks the vinyl groups.
1,4-Bis(4-phenylethynyl)benzene: Contains phenylethynyl groups instead of vinylpyridyl groups.
1,4-Bis(4-phenoxybenzoyl)benzene: Contains phenoxybenzoyl groups instead of vinylpyridyl groups
Uniqueness
1,4-Bis(4-vinylpyridyl)benzene is unique due to the presence of both vinyl and pyridyl groups, which allow it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZWEROLVZUPJH-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)/C=C/C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-81-6 | |
Record name | Pyridine, 4,4'-(p-phenylenedivinylene)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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